molecular formula C30H50O3 B1257832 20S,24S-dihydroxydammer-25-en-3-one

20S,24S-dihydroxydammer-25-en-3-one

Cat. No.: B1257832
M. Wt: 458.7 g/mol
InChI Key: WLFYAHQFDJKVSZ-QCIZWGLLSA-N
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Description

An Overview of Dammarane (B1241002) Triterpenoids in Chemical Biology

Dammarane-type triterpenoids (DTTs) represent a significant class of tetracyclic triterpenoids widely distributed in various medicinal plants. mdpi.com These compounds are particularly abundant in plants of the Araliaceae family, such as various species of Panax (ginseng), but are also found in other families including Betulaceae, Meliaceae, and Cucurbitaceae. mdpi.com The foundational structure of dammarane was first identified from dammar resin, a natural exudate from trees of the Dipterocarpaceae family. wikipedia.org

In the realm of chemical biology, dammarane triterpenoids are of profound interest due to their remarkable and varied biological activities. mdpi.comnih.gov Research has explored their potential in a number of areas, including their effects on various cancer cell lines. nih.govnih.gov For instance, certain dammarane triterpenoids have demonstrated cytotoxic activity against leukemia, hepatocellular carcinoma, breast cancer, and cervical cancer cells. nih.gov The biological effects of these compounds are often linked to their specific chemical structures, including the nature and position of functional groups and glycosidic chains. tandfonline.comnih.gov The aglycones, or the non-sugar portion of these saponins (B1172615), are often found to be more biologically active than their glycoside counterparts. tandfonline.com

The biosynthesis of dammarane triterpenoids is a complex process, and advancements in bioengineering have sought to enhance the production of these valuable compounds in microbial hosts like Saccharomyces cerevisiae and Escherichia coli. taylorandfrancis.com The structural diversity of dammarane triterpenoids is vast, with modifications such as hydroxylation, oxidation, and glycosylation occurring at various positions on the core skeleton, leading to a wide array of derivatives with distinct properties. mdpi.com

Structural Context of 20S,24S-Dihydroxydammer-25-en-3-one within the Dammarane Framework

The chemical structure of this compound is defined by the characteristic dammarane framework, a tetracyclic system with a specific stereochemistry. mdpi.comnih.gov The dammarane skeleton features a 5α-H, 8β-CH₃, 9α-H, 10β-CH₃, 13β-H, and 14α-CH₃ configuration. mdpi.com A key feature is the side chain at C-17, which is typically in the β-orientation. mdpi.com

In the specific case of this compound, several key functional groups distinguish it from the basic dammarane structure. A ketone group is present at the C-3 position, as indicated by the "-one" suffix in its name. Hydroxyl (-OH) groups are located at the C-20 and C-24 positions, with their stereochemistry specified as 20S and 24S. nih.govnih.gov Furthermore, a double bond exists between C-25 and C-26 in the side chain, denoted by the "-en-" infix. nih.gov The absolute configuration at C-20 and C-24 is crucial for its specific identity and is determined through detailed spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR). nih.gov

The table below summarizes the key structural features of this compound.

FeatureDescription
Core Skeleton Dammarane (tetracyclic triterpene) mdpi.comwikipedia.org
Functional Group at C-3 Ketone (=O) nih.gov
Functional Group at C-20 Hydroxyl (-OH) with S stereochemistry nih.gov
Functional Group at C-24 Hydroxyl (-OH) with S stereochemistry nih.gov
Unsaturation A double bond between C-25 and C-26 nih.gov
Chemical Formula C₃₀H₅₀O₃ nih.gov

The precise arrangement of these functional groups on the rigid dammarane scaffold is fundamental to the molecule's chemical properties and its interactions at a molecular level, which is a key focus of ongoing research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5S)-2,5-dihydroxy-6-methylhept-6-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O3/c1-19(2)22(31)12-18-30(8,33)21-11-16-28(6)20(21)9-10-24-27(5)15-14-25(32)26(3,4)23(27)13-17-29(24,28)7/h20-24,31,33H,1,9-18H2,2-8H3/t20-,21+,22+,23+,24-,27+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFYAHQFDJKVSZ-QCIZWGLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(CCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H](CC[C@@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Occurrence, Isolation, and Distribution in Natural Systems

Isolation Methodologies for 20S,24S-Dihydroxydammer-25-en-3-one from Natural Sources

The isolation of this compound from its natural sources is a meticulous process that involves a series of extraction and chromatographic techniques. While the specific steps can vary depending on the source material, a general workflow is consistently applied.

The process typically begins with the extraction of the raw biological material, such as dried and powdered plant parts or propolis, using an organic solvent like methanol. This initial extract, containing a complex mixture of compounds, is then subjected to a series of purification steps.

A common technique involves repeated column chromatography over silica (B1680970) gel. This method separates compounds based on their polarity. A gradient of solvents, often starting with a non-polar solvent like n-hexane and gradually increasing the polarity with the addition of solvents like ethyl acetate (B1210297), is used to elute different fractions from the column.

Further purification is often achieved using more advanced chromatographic methods such as Lobar RP-8 column chromatography and High-Performance Liquid Chromatography (HPLC) with an octadecylsilanized (ODS) silica column. These techniques provide a higher degree of separation, allowing for the isolation of the pure compound. The structure of the isolated this compound is then confirmed through spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Distribution of this compound in Biological Matrices

The presence of this compound and its close structural relatives has been documented in a variety of biological sources, highlighting its widespread, albeit specific, distribution in nature.

This dammarane (B1241002) triterpenoid (B12794562) has been identified in several plant species, often concentrated in specific parts of the plant.

Plant SpeciesFamilyPlant Part
Betula platyphylla var. japonicaBetulaceaeFloral Spikes
Aglaia cucullataMeliaceaeStem Bark
Aglaia ellipticaMeliaceaeStem Bark
Ficus pumilaMoraceaeFruit
Bursera simarubaBurseraceaeResin

Data derived from scientific literature.

The discovery of this compound in the stem bark of Aglaia species is noteworthy, as this genus is known for producing a diverse array of dammarane-type triterpenoids. nih.govcabidigitallibrary.org Similarly, its presence in the resin of Bursera simaruba points to this tree as a potential botanical origin for the compound found in certain types of propolis. researchgate.net

Propolis, a resinous mixture produced by honeybees from plant exudates, is another significant source of this compound and related triterpenoids. The chemical composition of propolis is highly dependent on the local flora visited by the bees.

The presence of dammarane-type triterpenes, including compounds structurally similar to this compound, has been reported in propolis from various geographical regions. For instance, dammarenediol II, a related dammarane triterpene, has been isolated from Yucatecan propolis in Mexico, with its botanical origin traced to the resin of Bursera simaruba. researchgate.netnih.gov

The chemical profile of propolis from regions like Thailand has also been shown to contain dammarane triterpenes. mdpi.com The variation in the types and quantities of these compounds in propolis from different locations underscores the direct link between the local plant biodiversity and the chemical makeup of this complex bee product. nih.gov

Biosynthesis and Metabolic Pathways of Dammarane Triterpenoids

Proposed Biosynthetic Route for 20S,24S-Dihydroxydammer-25-en-3-one

The biosynthesis of dammarane (B1241002) triterpenoids is a multi-step enzymatic process that begins with the linear C30 molecule, squalene (B77637). nih.govresearchgate.net The formation of this compound can be proposed based on the established general pathway for dammarane-type saponins (B1172615).

The proposed biosynthetic route is as follows:

Squalene Formation : The universal C5 isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized via the mevalonate (B85504) (MVA) pathway. Two molecules of farnesyl diphosphate (FPP), each formed from three isoprene units, are condensed head-to-head by the enzyme squalene synthase (SS) to produce squalene. mdpi.combiorxiv.org

Epoxidation : Squalene undergoes epoxidation catalyzed by squalene epoxidase (SE), also known as squalene monooxygenase, to yield 2,3-oxidosqualene (B107256). This is the first oxygenation step and is considered a rate-limiting stage in triterpenoid (B12794562) biosynthesis. nih.govmdpi.com

Cyclization : The crucial step that defines the dammarane skeleton is the cyclization of 2,3-oxidosqualene. This complex reaction is catalyzed by a specific oxidosqualene cyclase (OSC) called dammarenediol-II synthase (DS). mdpi.combiorxiv.org The enzyme protonates the epoxide and guides the molecule through a series of conformational changes and carbocation rearrangements to form the tetracyclic dammarenyl cation, which is then terminated by water to produce dammarenediol-II. researchgate.net

Tailoring Reactions : Following the formation of the basic dammarenediol-II skeleton, a series of "tailoring" reactions occur, which are responsible for the vast diversity of dammarane triterpenoids. For the synthesis of this compound, these modifications would include:

Oxidation at C-3 : The 3-hydroxyl group of dammarenediol-II is oxidized to a ketone (3-one). This type of reaction is typically catalyzed by a dehydrogenase enzyme. The presence of a ketone at C-3 has been noted as an essential structural feature for the cytotoxic activity of some dammarane triterpenoids. mdpi.com

Hydroxylation at C-20 and C-24 : The carbon backbone is hydroxylated at the 20S and 24S positions. These stereo- and regio-specific hydroxylation reactions are characteristic of cytochrome P450 monooxygenases (CYP450s). nih.govcjnmcpu.com

Formation of C-25 double bond : The introduction of a double bond between C-25 and C-26 (25-en) is another modification likely carried out by a specific tailoring enzyme, possibly a desaturase.

The precise sequence of these final tailoring steps is not fully elucidated and may vary between plant species.

Enzymatic and Genetic Aspects of Dammarane Triterpenoid Biosynthesis

The biosynthesis of dammarane triterpenoids is governed by a suite of specific enzymes, the genes for which have been identified and characterized in several plant species, most notably Panax ginseng (ginseng). nih.govmdpi.com These enzymes fall into three main categories: those that build the precursor, the cyclases that form the skeleton, and the tailoring enzymes that create diversity.

Oxidosqualene Cyclases (OSCs) : These enzymes catalyze the first diversification step in triterpenoid synthesis. nih.gov For the dammarane family, dammarenediol-II synthase (DS) is the key enzyme that constructs the characteristic four-ring structure from 2,3-oxidosqualene. mdpi.com Dammarenediol-II synthase is a relatively uncommon OSC, having been identified primarily in Panax species. biorxiv.org

Tailoring Enzymes : The structural diversification of the dammarane skeleton is primarily achieved through the action of cytochrome P450 monooxygenases (P450s) and UDP-dependent glycosyltransferases (UGTs). nih.gov

Cytochrome P450s : This superfamily of enzymes is responsible for most oxidative modifications, such as hydroxylation. For instance, in the biosynthesis of ginsenosides, CYP716A47 hydroxylates dammarenediol-II at the C-12 position to produce protopanaxadiol. cjnmcpu.com While the specific P450s that catalyze the 20S and 24S hydroxylations to form the target compound are not yet definitively identified, they belong to this large and functionally diverse enzyme family.

UDP-glycosyltransferases (UGTs) : These enzymes transfer sugar moieties to the triterpenoid aglycone, forming saponins. nih.gov While this compound is an aglycone (sapogenin), it could serve as a substrate for UGTs to form various glycosides in biological systems.

The table below summarizes key enzymes involved in the biosynthesis of dammarane triterpenoids.

Enzyme CategoryEnzyme NameAbbreviationFunctionGene Example (from P. ginseng)
Upstream Pathway Squalene SynthaseSSCatalyzes the condensation of two FPP molecules to form squalene. mdpi.comPgSS1 mdpi.com
Squalene EpoxidaseSECatalyzes the epoxidation of squalene to 2,3-oxidosqualene. mdpi.comPgSQE1, PgSQE2 mdpi.com
Cyclization Dammarenediol-II SynthaseDSCyclizes 2,3-oxidosqualene to form the dammarane skeleton (dammarenediol-II). mdpi.comDS mdpi.com
Tailoring Cytochrome P450 MonooxygenaseP450 / CYPCatalyzes regio- and stereospecific oxidation/hydroxylation of the triterpenoid skeleton. nih.govcjnmcpu.comCYP716A47 (Protopanaxadiol synthase) cjnmcpu.com
UDP-glycosyltransferaseUGTTransfers sugar moieties to the aglycone to form saponins. nih.govUGTs (various) mdpi.com

Metabolic Transformations of this compound in Biological Systems

Once synthesized or introduced into a biological system (e.g., through ingestion by an animal), this compound, like other dammarane triterpenoids, is subject to metabolic transformations. The study of the absorption, distribution, metabolism, and excretion (ADME) of these compounds is crucial for understanding their ultimate biological fate and activity. nih.govtandfonline.com

The metabolic transformations of xenobiotics, including plant-derived triterpenoids, generally proceed through Phase I and Phase II reactions, primarily in the liver, to increase water solubility and facilitate excretion.

Phase I Metabolism : These reactions introduce or expose functional groups. For this compound, potential Phase I transformations could include:

Reduction : The ketone group at C-3 could be reduced to a secondary alcohol, yielding a diol.

Further Hydroxylation : Additional hydroxyl groups could be added to other positions on the tetracyclic ring or the side chain, a process typically mediated by cytochrome P450 enzymes. nih.gov

Oxidation : The existing hydroxyl groups could be further oxidized.

Phase II Metabolism : These are conjugation reactions where an endogenous molecule is attached to the functional groups of the compound.

Glucuronidation : The hydroxyl groups at C-20 and C-24 are prime sites for conjugation with glucuronic acid, a common pathway for detoxifying and eliminating lipophilic compounds.

Sulfation : Conjugation with a sulfate (B86663) group is another possible metabolic route for the hydroxyl functions.

The table below outlines potential metabolic reactions for dammarane triterpenoids.

Metabolic PhaseReaction TypePotential Effect on this compound
Phase I ReductionConversion of the C-3 ketone to a hydroxyl group.
HydroxylationAddition of new hydroxyl groups on the steroid nucleus or side chain.
OxidationFurther oxidation of existing hydroxyl groups.
Phase II GlucuronidationAttachment of glucuronic acid to the C-20 or C-24 hydroxyl groups.
SulfationAttachment of a sulfate group to the C-20 or C-24 hydroxyl groups.

These metabolic processes are largely unregulated by factors that control the compound's initial synthesis and are aimed at detoxification and excretion. nih.gov The specific metabolites formed would depend on the organism and the specific enzymatic machinery present.

Chemical Synthesis, Derivatization, and Analog Generation

Total Synthesis Strategies for 20S,24S-Dihydroxydammer-25-en-3-one

A complete total synthesis of this compound has yet to be reported in the scientific literature. However, the total synthesis of other complex dammarane (B1241002) saponins (B1172615), such as Ginsenoside Re and Notoginsenoside R1, provides a roadmap for the construction of the fundamental dammarane skeleton. nih.govmdpi.com These syntheses often commence from readily available starting materials and employ a series of intricate cyclization reactions to build the tetracyclic core.

A general hypothetical strategy for the total synthesis of the dammarane core would likely involve the construction of a suitable polyene precursor, followed by a biomimetic polyene cyclization cascade. This approach mimics the natural biosynthesis of triterpenoids from squalene (B77637). nih.gov The stereochemical intricacies of the multiple chiral centers within the dammarane framework would need to be carefully controlled through the use of chiral catalysts, auxiliaries, or by leveraging the inherent stereochemistry of starting materials from the chiral pool.

Once the dammarane skeleton is established, the subsequent steps would focus on the regioselective and stereoselective introduction of the required functional groups. This would involve the oxidation of the C-3 position to a ketone, and the introduction of the dihydroxy side chain at C-17. The construction of the 20S,24S-dihydroxy-25-ene side chain represents a significant hurdle, requiring precise control over the stereochemistry at both C-20 and C-24.

Semisynthesis and Derivatization Approaches for this compound Analogs

Given the challenges associated with the total synthesis of complex dammarane triterpenoids, semisynthesis, starting from abundant natural products, has emerged as a more practical and widely employed strategy for the generation of analogs. Natural sources such as Panax ginseng are rich in various dammarane-type saponins, which can serve as versatile starting materials. nih.govmdpi.comresearchgate.net

The derivatization of these natural dammaranes allows for the exploration of structure-activity relationships (SAR). For instance, modifications at the C-3, C-12, and the side chain have been extensively studied. The hydroxyl groups are common targets for esterification or etherification to modulate the lipophilicity and pharmacokinetic properties of the resulting analogs.

In the context of generating analogs of this compound, a naturally isolated dammarane with a hydroxyl group at C-3 could be oxidized to the corresponding ketone. A variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, could be employed for this transformation. The subsequent modification of the side chain to introduce the 20S,24S-dihydroxy-25-ene moiety would be the most challenging step. This could potentially be achieved through a series of olefination, epoxidation, and dihydroxylation reactions, with careful selection of reagents and conditions to ensure the desired stereochemical outcome.

Chiral Synthesis and Stereochemical Control in Dammarane Analog Preparation

The precise control of stereochemistry is paramount in the synthesis of biologically active dammarane analogs, as even minor changes in the spatial arrangement of functional groups can have a profound impact on their interaction with biological targets. The 20S and 24S configurations in the side chain of the target molecule are critical determinants of its three-dimensional shape and, consequently, its biological activity.

One powerful strategy for achieving stereochemical control is through the use of the "chiral pool," which involves utilizing readily available, enantiomerically pure natural products as starting materials. rsc.orgnih.gov Terpenes, with their inherent chirality, are particularly valuable in this regard. nih.gov By starting with a chiral building block, the stereochemistry of the final product can be pre-determined.

Structure Activity Relationship Sar Studies of 20s,24s Dihydroxydammer 25 En 3 One and Its Analogs

Influence of Dammarane (B1241002) Skeleton Modifications on Biological Activities

Modifications to the core dammarane skeleton and its side chain have been shown to significantly impact the biological activities of these compounds, which range from anticancer to anti-inflammatory effects.

The nature of the substituent at the C-3 position is a critical determinant of cytotoxicity. For instance, the presence of a ketone group at C-3 in 20S-hydroxydammar-24-en-3-one was found to be essential for its strong cytotoxic activity against MCF-7 breast cancer and B16-F10 melanoma cell lines. nih.gov In contrast, the presence of a fatty acid ester at this position significantly diminishes cytotoxic activity. nih.gov

Hydroxylation patterns on the dammarane skeleton and side chain also play a pivotal role. For example, in a series of dammarane triterpenoids isolated from Cyclocarya paliurus, C-24/C-25 dihydroxylation was found to be critical for anti-inflammatory activity. nih.gov Conversely, the presence of a hydroxyl group at C-25 was essential for enhancing glucose uptake. nih.gov Glycosylation, the attachment of sugar moieties, at positions C-3, C-6, and C-20 has been observed to reduce the ability of dammarane-type compounds to activate muscle-type creatine (B1669601) kinase (CK-MM). nih.gov

The formation of an epoxide ring in the side chain, such as in 20S,24S-epoxy-dammarane derivatives, also influences bioactivity. Studies have indicated that the presence of an epoxide ring can decrease anticancer activity when compared to analogs with an open side chain. nih.gov However, derivatives of (20S,24R)-epoxy-dammarane-3β,12β,25-triol have shown potential as α-glucosidase and PTP1B inhibitors, suggesting that the influence of the epoxide is context-dependent. nih.govnih.gov

Compound/AnalogModificationBiological ActivityKey Findings
20S-hydroxydammar-24-en-3-oneKetone at C-3Cytotoxicity (MCF-7, B16-F10)The ketone group at C-3 is crucial for cytotoxic activity. nih.gov
Dammarane triterpenoids from Cyclocarya paliurusC-24/C-25 dihydroxylationAnti-inflammatoryDihydroxylation at C-24/C-25 is critical for this activity. nih.gov
Dammarane triterpenoids from Cyclocarya paliurusHydroxyl at C-25Glucose uptake enhancementThe C-25 hydroxyl group is essential for this effect. nih.gov
Glycosylated dammarane derivativesGlycosylation at C-3, C-6, C-20Creatine kinase (CK-MM) activationGlycosylation reduces the activation of CK-MM. nih.gov
(20S,24R)-epoxy-dammarane-3β,12β,25-triol derivativesEpoxide ring in side chainα-glucosidase and PTP1B inhibitionModifications of the epoxy-dammarane scaffold can lead to potent enzyme inhibitors. nih.govnih.gov

Stereochemical Contributions to Structure-Activity Profiles

The three-dimensional arrangement of atoms, or stereochemistry, is a well-established factor influencing the biological activity of chiral molecules like dammarane triterpenoids. The configurations at stereocenters such as C-20 and C-24 in the side chain can significantly affect how these compounds interact with their biological targets.

The stereochemistry at the C-20 position has been shown to be important. For example, in studies on creatine kinase activation, 20(S)-protopanaxadiol (20(S)-PPD) was a better activator than its 20(R) epimer. nih.gov This suggests that the spatial orientation of the side chain relative to the tetracyclic core is critical for optimal interaction with the enzyme's active site.

Similarly, the stereochemistry at C-24 in dihydroxylated dammarane derivatives can lead to differential biological effects. While direct comparisons for 20S,24S-dihydroxydammer-25-en-3-one are limited in the provided search results, studies on related compounds underscore the importance of this stereocenter. For instance, the synthesis and biological evaluation of (20S,24R)-epoxy-dammarane derivatives have been a focus of research, indicating that the specific configuration at C-24 is key to their activity as α-glucosidase and PTP1B inhibitors. nih.govnih.gov The differentiation of 24R and 24S epimers of other sterols has been shown to be possible through 13C NMR spectroscopy, highlighting the structural differences that can lead to distinct biological activities. nih.gov

StereocenterCompared EpimersBiological Activity/ObservationKey Findings
C-2020(S)-PPD vs. 20(R)-PPDCreatine kinase activationThe 20(S) configuration shows superior activity. nih.gov
C-24(20S,24R)-epoxy-dammarane derivativesα-glucosidase and PTP1B inhibitionThe specific 24R configuration is a key feature of these inhibitors. nih.govnih.gov
C-2424R and 24S epimers of 24,25-epoxysterols13C NMR SpectroscopyEpimers can be differentiated by their 13C NMR spectra, indicating distinct chemical environments. nih.gov

Computational Approaches in SAR Analysis of Dammarane Triterpenoids

In recent years, computational methods have become indispensable tools in the field of drug discovery and for elucidating the SAR of natural products like dammarane triterpenoids. These in silico techniques provide insights into the molecular interactions between a ligand and its target protein, helping to rationalize observed biological activities and guide the design of new analogs.

Molecular docking is a widely used computational technique to predict the binding mode and affinity of a small molecule to a macromolecular target. For dammarane triterpenoids, molecular docking studies have been employed to understand their interactions with various proteins. For example, docking simulations have been used to analyze the binding of dammarane-type compounds to muscle-type creatine kinase, protein tyrosine phosphatase 1B (PTP1B), and α-synuclein fibrils. nih.govtandfonline.comnih.govnih.gov These studies often reveal key hydrogen bonding and hydrophobic interactions that are crucial for binding and subsequent biological activity. The docking scores obtained can also help to rank compounds in terms of their potential potency. nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) is another powerful computational method that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For triterpenoid (B12794562) saponins (B1172615), QSAR models have been developed to predict their inhibitory activity against targets like the Kirsten rat sarcoma (KRAS) protein. nih.gov These models often use various molecular descriptors to quantify the physicochemical properties of the molecules. Advanced QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D-QSAR models that can provide a more detailed understanding of the steric and electrostatic field requirements for optimal activity. nih.gov

Computational MethodApplication in Dammarane SARTarget/Activity StudiedKey Insights
Molecular DockingPredicting binding modes and affinities of dammarane derivatives.Creatine kinase, PTP1B, α-synucleinIdentifies key interactions and helps rank compound potency. nih.govtandfonline.comnih.govnih.gov
QSARDeveloping mathematical models to predict biological activity.Kirsten rat sarcoma (KRAS) inhibitionRelates chemical structure to inhibitory activity. nih.gov
CoMFA/CoMSIAGenerating 3D-QSAR models for detailed SAR analysis.KRAS inhibitionProvides insights into the steric and electrostatic requirements for activity. nih.gov

Mechanistic Investigations of Biological Activities in Vitro and Cellular Studies

Cellular Target Identification and Pathway Modulation by 20S,24S-Dihydroxydammer-25-en-3-one

While specific cellular targets for this compound are not yet fully elucidated, preliminary studies have indicated its potential in modulating cellular pathways, primarily inferred from its cytotoxic activities and the behavior of structurally similar compounds.

Research has shown that this compound, isolated from sources like the floral spikes of Betula platyphylla var. japonica and also found in stingless bee propolis, exhibits cytotoxic effects against human cancer cell lines. researchgate.netplantaedb.com This cytotoxicity suggests that the compound may interact with critical cellular components or pathways that regulate cell proliferation and survival. chemicalbook.com

Studies on other dammarane-type triterpenoids, such as saikosaponins A and D, have demonstrated the modulation of key signaling pathways like the AMP-activated protein kinase (AMPK) and mitogen-activated protein kinase (MAPK) pathways. mdpi.com For instance, in 3T3-L1 adipocytes, these related saponins (B1172615) were found to suppress the expression of major adipogenic transcription factors, including PPARγ and C/EBPα, through the activation of AMPK and inhibition of ERK1/2 and p38 MAPK phosphorylation. mdpi.com This suggests a potential mechanism by which dammarane (B1241002) triterpenoids, possibly including this compound, could exert their biological effects.

Table 1: Pathway Modulation by Related Dammarane Triterpenoids

Compound/Extract Cell Line Pathway Modulated Observed Effect Reference
Saikosaponin A (SSA) 3T3-L1 Adipocytes AMPK, MAPK (ERK1/2, p38) Inhibition of adipogenesis, decreased expression of PPARγ, C/EBPα mdpi.com
Saikosaponin D (SSD) 3T3-L1 Adipocytes AMPK, MAPK (ERK1/2, p38) Inhibition of adipogenesis, decreased expression of PPARγ, C/EBPα mdpi.com
Damulin A and B L6 Myotube Cells AMPK Increased β-oxidation and glucose uptake nih.gov

Antimicrobial Activity Research of this compound

The broad class of triterpenoids is known for its antimicrobial properties. mdpi.com While specific studies on the antimicrobial activity of this compound are not extensively documented, the activities of related compounds provide insights into its potential mechanisms.

Triterpenoids, as a group, have been reported to exhibit antibacterial activity, particularly against Gram-positive bacteria. nih.gov The proposed mechanisms often involve the disruption of bacterial cell integrity and function. For example, some pentacyclic triterpenoids are known to affect the expression of bacterial genes involved in biofilm formation and peptidoglycan turnover. nih.gov The lipophilic nature of these compounds may facilitate their interaction with bacterial cell membranes, leading to increased permeability and disruption of cellular processes. However, the efficacy against Gram-negative bacteria is often reported to be lower, which may be attributed to the protective outer membrane of these bacteria. nih.gov

The antifungal activity of triterpenoids is also a significant area of research. Some triterpenoids, like certain fernane-type derivatives, function by inhibiting the synthesis of (1,3)-β-D-glucan, an essential component of the fungal cell wall. frontiersin.org This inhibition leads to a weakened cell wall and ultimately, cell lysis. Another mechanism observed with drimane (B1240787) sesquiterpenoids involves the rupture of the fungal cell wall and membrane at high concentrations. nih.gov These findings suggest that dammarane triterpenoids like this compound could potentially exert antifungal effects through similar mechanisms of cell wall or membrane disruption.

Other Reported Biological Activities and Underlying Mechanisms (In Vitro)

Beyond direct cytotoxicity and antimicrobial potential, in vitro studies of dammarane-type triterpenoids have revealed other significant biological activities.

A prominent biological activity associated with dammarane-type saponins is the activation of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy metabolism. nih.govnih.gov Studies have shown that dammarane saponins like damulins A and B, isolated from Gynostemma pentaphyllum, strongly activate AMPK in L6 myotube cells. nih.gov This activation leads to downstream effects such as increased fatty acid β-oxidation and enhanced glucose uptake, mediated by the translocation of GLUT4 to the plasma membrane. nih.gov Similarly, triterpene saponins from Cimicifuga racemosa have been identified as critical mediators of AMPK activation. nih.gov A machine learning-based analysis predicted that nearly all triterpene saponins from this plant are potential AMPK activators. nih.gov

Table 2: AMPK Activation by Related Dammarane Triterpenoids

Compound/Extract Source Cell Line Key Findings Reference
Damulin A and B Gynostemma pentaphyllum L6 Myotube Cells Strong activation of AMPK, increased β-oxidation and glucose uptake nih.gov
Triterpene Saponins Cimicifuga racemosa Not specified Predicted as activators of AMPK nih.gov

Cell-Based Assays for Specific Biological Responses

Cell-based assays have been instrumental in identifying a range of biological responses to dammarane triterpenoids. A significant area of investigation is their anti-inflammatory activity. For instance, certain dammarane-type triterpenoid (B12794562) saponins have been shown to inhibit the production of nitric oxide (NO) and inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Furthermore, some dammarane-type triterpenoids have been evaluated for their inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type-2 diabetes and obesity. nih.gov Several dammarane triterpenoids isolated from the leaves of Panax notoginseng demonstrated significant, dose-dependent inhibition of PTP1B activity. nih.gov

The cytotoxic activity of dammarane-type triterpenoids has also been extensively studied in various cancer cell lines. mdpi.com These studies are crucial for understanding the structure-activity relationships that govern the anticancer potential of this class of compounds.

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structure Elucidation of 20S,24S-Dihydroxydammer-25-en-3-one and its Analogs

The definitive identification of this compound and its related dammarane-type triterpenoids is accomplished through a combination of spectroscopic methods. These techniques provide detailed information about the molecule's carbon skeleton, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the complete structure of dammarane (B1241002) triterpenoids. One-dimensional (1D) NMR experiments, such as ¹H-NMR and ¹³C-NMR, provide initial information on the types and numbers of protons and carbons present. nih.gov For instance, the ¹³C-NMR spectrum of a dammarane core will typically show characteristic signals for its tetracyclic structure and side chain. mdpi.com The presence of a carbonyl group at the C-3 position in this compound would be indicated by a downfield shift in the ¹³C-NMR spectrum to approximately δ 215-220 ppm.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. nih.gov Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate protons with their directly attached carbons, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) connections between protons and carbons. nih.gov The correlation observed in HMBC experiments helps to piece together the entire carbon framework and to place substituents like hydroxyl groups. The stereochemistry, such as the S configuration at C-20 and C-24, is often determined using Rotating frame Overhauser Effect Spectroscopy (ROESY), which identifies protons that are close to each other in space. nih.gov

Mass Spectrometry (MS) provides the molecular weight and elemental formula of the compound. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is frequently used to obtain a precise mass, allowing for the determination of the molecular formula (C₃₀H₅₀O₃ for this compound). koreascience.krmdpi.comnih.gov Tandem mass spectrometry (MS/MS) experiments can be used to fragment the molecule, providing clues about its substructures. researchgate.netnih.gov For example, the fragmentation pattern can help to characterize the side chain of the dammarane skeleton. researchgate.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. For this compound, the IR spectrum would be expected to show a strong absorption band for the hydroxyl (-OH) groups (around 3400 cm⁻¹) and a sharp peak for the ketone (C=O) group (around 1710 cm⁻¹). mdpi.comresearchgate.net

Electronic Circular Dichroism (ECD) analysis can be employed to determine the absolute configuration of the molecule by comparing experimental ECD spectra with calculated spectra for possible stereoisomers. nih.govnih.gov

Below is a table of representative ¹H and ¹³C NMR data for a related dammarane triterpenoid (B12794562), which illustrates the characteristic chemical shifts observed for this class of compounds.

Table 1. Representative NMR Data (CDCl₃) for a Dammarane-Type Triterpenoid Analog. mdpi.com
PositionδH (ppm)δC (ppm)
34.45 (dd)81.2
180.87 (s)16.3
190.82 (s)15.8
20-74.9
211.12 (s)26.7
24--
25-124.7
261.69 (s)25.7
271.61 (s)17.7

Chromatographic Methods for Isolation and Purification in Research

The isolation of this compound from its natural sources, such as plants of the Aglaia genus, involves a multi-step chromatographic process designed to separate this specific compound from a complex mixture of other metabolites. ebi.ac.uk

Initially, a crude extract is typically obtained from the plant material using a solvent like ethanol. nih.gov This extract is then subjected to a series of chromatographic separations. A common first step is column chromatography using a stationary phase like silica (B1680970) gel or a macroporous adsorption resin (e.g., D101). bvsalud.org Elution is performed with a gradient of solvents, starting with a non-polar solvent (like hexane) and gradually increasing the polarity (e.g., with ethyl acetate (B1210297) or methanol). This process separates the compounds based on their polarity, grouping the dammarane triterpenoids into specific fractions.

Fractions enriched with the target compound are then further purified using more advanced techniques. Medium-pressure liquid chromatography (MPLC) with a reversed-phase C18 column is often employed for finer separation. bvsalud.org The final purification step to obtain the pure compound typically involves preparative High-Performance Liquid Chromatography (p-HPLC) . koreascience.krnih.govbvsalud.org This method uses a high-resolution column (often a reversed-phase C18) and a precisely controlled mobile phase (e.g., a mixture of acetonitrile (B52724) and water) to isolate the target compound with high purity. koreascience.kr

The success of each purification step is monitored by analytical techniques like Thin-Layer Chromatography (TLC) or analytical HPLC, allowing researchers to track the presence and purity of the desired compound throughout the process.

Quantitative Analysis Methods in Biological and Natural Product Research

Once isolated and characterized, or for the purpose of quantifying its presence in crude extracts or biological samples, highly sensitive and specific analytical methods are required.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone for the quantitative analysis of dammarane-type compounds. koreascience.kr For compounds with a UV chromophore, a UV detector can be used. koreascience.kr However, for higher sensitivity and specificity, HPLC is often coupled with mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying specific triterpenoids in complex matrices. nih.govthermofisher.comnih.gov This technique combines the powerful separation capabilities of HPLC with the sensitive and selective detection of a triple quadrupole mass spectrometer. thermofisher.com The method is set up to detect a specific precursor-to-product ion transition for the target molecule in what is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This provides excellent selectivity, minimizing interference from other compounds in the matrix.

The development of a validated LC-MS/MS assay involves several key steps:

Sample Preparation: This can involve protein precipitation for biological fluids or liquid-liquid extraction to isolate the analytes from the sample matrix. thermofisher.comnih.gov

Method Validation: The assay must be rigorously validated to ensure its reliability. This includes assessing its linearity, accuracy, precision (both within-day and between-day), selectivity, and stability. nih.gov The limits of detection (LOD) and quantification (LOQ), which define the lowest concentration that can be reliably detected and quantified, are also determined. nih.gov

The table below summarizes typical performance characteristics for a validated HPLC-ESI-MS/MS method used for the quantification of related saponins (B1172615), demonstrating the sensitivity and precision of such assays.

Table 2. Performance Data for a Validated HPLC-ESI-MS/MS Method for Saponin Quantification. nih.gov
ParameterPerformance Range
Linearity (R²)>0.99
Limit of Detection (LOD)0.5 - 10 ng/mL
Limit of Quantitation (LOQ)2 - 34 ng/mL
Precision (RSD%)<5.0%
Recovery92% - 104%

This level of analytical rigor is essential for accurately determining the concentration of this compound in natural product research and in studies investigating its biological activities. mdpi.com

Future Research Perspectives and Directions

Emerging Research Frontiers for 20S,24S-Dihydroxydammer-25-en-3-one

While research on this compound is still in its early stages, the broader family of dammarane (B1241002) triterpenoids offers a roadmap for future investigations. These compounds exhibit a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. nih.govnih.govnih.govnih.gov Future research on this compound should focus on a systematic evaluation of its bioactivities.

A crucial area of future research is the exploration of its therapeutic potential against various diseases. For instance, many dammarane triterpenoids have shown significant cytotoxic activity against various cancer cell lines. nih.gov A recent study on a structurally related compound, 20S-hydroxydammar-24-en-3-one, demonstrated potent activity against MCF-7 breast cancer and B16-F10 melanoma cells, suggesting that the ketone group at the C-3 position is vital for its cytotoxic effects. nih.gov Given the structural similarities, it is imperative to investigate the anti-cancer properties of this compound.

Furthermore, dammarane triterpenoids isolated from Gynostemma pentaphyllum have demonstrated inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a promising target for the treatment of type 2 diabetes. tandfonline.com Other dammarane-type triterpenoids from Rhus chinensis have shown preventive effects on heart failure and thrombosis in zebrafish models. acs.org These findings highlight the potential for this compound to be investigated for its role in metabolic and cardiovascular diseases.

Future studies should also delve into the structure-activity relationships of this compound. By synthesizing derivatives and analogs, researchers can identify the key functional groups responsible for its biological effects, which could lead to the development of more potent and selective therapeutic agents. nih.gov

Integration of Omics Technologies in Dammarane Triterpenoid (B12794562) Research

The application of "omics" technologies, such as transcriptomics, proteomics, and metabolomics, offers a powerful approach to understanding the complex biological mechanisms of dammarane triterpenoids. nih.gov These technologies can provide a holistic view of the molecular changes induced by this compound in biological systems.

Transcriptomics can be employed to analyze the changes in gene expression in cells or tissues treated with the compound. This can help identify the signaling pathways and cellular processes that are modulated by this compound. For example, transcriptomic analysis of Neopicrorhiza scrophulariiflora has provided insights into the genes involved in triterpenoid biosynthesis. mdpi.comnih.gov

Proteomics can be used to study the alterations in protein expression and post-translational modifications, providing further insights into the compound's mechanism of action. nih.gov

Metabolomics allows for the comprehensive analysis of endogenous metabolites, revealing the metabolic pathways affected by the compound. nih.gov A study on Cyclocarya paliurus used metabolomics to understand the biosynthesis and metabolism of triterpenoids within the leaves. acs.org

By integrating these omics approaches, researchers can construct a comprehensive network of the molecular interactions of this compound, leading to a deeper understanding of its pharmacological effects and the identification of potential biomarkers for its activity. nih.gov Multi-omics analysis has already been successfully applied to investigate the biosynthesis of triterpenoids in Taiwanofungus gaoligongensis. frontiersin.org

Omics TechnologyApplication in Dammarane Triterpenoid ResearchPotential Insights for this compound
Transcriptomics Identify genes involved in biosynthesis and response pathways. mdpi.comnih.govElucidate the genetic regulation of its production and its effects on gene expression in target cells.
Proteomics Analyze protein expression changes to understand mechanisms of action. nih.govIdentify protein targets and signaling cascades affected by the compound.
Metabolomics Profile metabolic changes to understand physiological effects. acs.orgReveal alterations in metabolic pathways and identify biomarkers of its activity.

Sustainable Sourcing and Biotechnological Production Approaches for Academic Research

A significant hurdle for the extensive study of natural products like this compound is their often low abundance in natural sources. researchgate.net This necessitates the development of sustainable and efficient production methods to ensure a consistent supply for research purposes.

Plant cell and tissue cultures represent a promising alternative to the extraction from whole plants. nih.govbibliotekanauki.plresearchgate.net This method offers a controlled environment for the production of triterpenoids, ensuring reproducibility and potentially higher yields. nih.govbibliotekanauki.pl Furthermore, it circumvents issues related to the geographical and seasonal variations of the source plants. bibliotekanauki.pl

Metabolic engineering in microbial hosts , such as Saccharomyces cerevisiae (yeast), has emerged as a powerful strategy for the heterologous production of triterpenoids. biorxiv.orgnih.gov By introducing the biosynthetic genes for dammarane triterpenoids into yeast, it is possible to create microbial cell factories for their production. biorxiv.org This approach allows for the optimization of production through genetic manipulation and fermentation process control. nih.govnih.govmdpi.com Strategies to enhance yield include overexpressing key enzymes in the mevalonate (B85504) pathway, down-regulating competing pathways like sterol biosynthesis, and enzyme fusion techniques. mdpi.com Engineering the endoplasmic reticulum of yeast has also been shown to significantly boost triterpenoid production. nih.gov

These biotechnological approaches not only provide a sustainable source of this compound for research but also open up possibilities for producing novel derivatives through combinatorial biosynthesis. researchgate.net

Production ApproachAdvantages for Academic Research
Plant Cell/Tissue Culture Controlled production, reproducibility, independence from geographical/seasonal factors. nih.govbibliotekanauki.pl
Metabolic Engineering in Yeast Scalable production, potential for yield optimization, enables creation of novel derivatives. biorxiv.orgnih.govnih.govmdpi.com

By focusing on these future research directions, the scientific community can fully elucidate the therapeutic potential and underlying mechanisms of this compound, paving the way for its potential development as a novel therapeutic agent.

Q & A

Q. How can machine learning enhance structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :
  • Train random forest or neural network models on curated datasets (ChEMBL, PubChem). Features include molecular descriptors (LogP, polar surface area) and bioactivity data.
  • Validate models via k-fold cross-validation and external test sets. Open-source tools: RDKit for feature extraction, scikit-learn for modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.